5-(2-Methylpropyl)pyrimidine-2-carboxylic acid
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Overview
Description
5-(2-Methylpropyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a carboxylic acid group at the second position and a 2-methylpropyl group at the fifth position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropyl)pyrimidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with 2-methylpropylamine under basic conditions to form the corresponding amine derivative. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylpropyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group or the 2-methylpropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,5-dicarboxylic acid, while reduction may produce 5-(2-methylpropyl)pyrimidine-2-methanol.
Scientific Research Applications
5-(2-Methylpropyl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
5-(2-Methylpropyl)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(2-Methylpropyl)piperidine-2-carboxylic acid: Contains a piperidine ring instead of a pyrimidine ring.
5-(2-Methylpropyl)pyrazine-2-carboxylic acid: Features a pyrazine ring instead of a pyrimidine ring.
Uniqueness: 5-(2-Methylpropyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(2-methylpropyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)3-7-4-10-8(9(12)13)11-5-7/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
MKCKCXYWYNHCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)C(=O)O |
Origin of Product |
United States |
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